2-(Isopropylamino)acetonitrile hydrochloride
Overview
Description
2-(Isopropylamino)acetonitrile hydrochloride is a chemical compound with the molecular formula C5H11ClN2 It is a derivative of acetonitrile where an isopropylamino group is attached to the acetonitrile moiety, and a hydrochloride salt is formed
Synthetic Routes and Reaction Conditions:
N-alkylation of Acetonitrile: One common synthetic route involves the N-alkylation of acetonitrile with isopropylamine. This reaction typically requires a strong base such as sodium hydride (NaH) to deprotonate the isopropylamine, followed by the addition of acetonitrile to form the intermediate isopropylaminoacetonitrile.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to a primary amine, resulting in the formation of isopropylaminoethanol.
Substitution: Substitution reactions can occur at the isopropylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Isopropylaminoethanol and other primary amines.
Substitution Products: Alkylated derivatives of the isopropylamino group.
Scientific Research Applications
2-(Isopropylamino)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(isopropylamino)acetonitrile hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-(Isopropylamino)acetonitrile hydrochloride can be compared with other similar compounds, such as:
Isopropylamine: A simpler amine without the nitrile group.
Acetonitrile: The parent compound without the isopropylamino group.
Isopropylaminoethanol: A related compound where the nitrile group is reduced to an alcohol.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its synthesis, reactions, and applications can lead to the development of new technologies and therapeutic agents.
Properties
IUPAC Name |
2-(propan-2-ylamino)acetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYFHKZHVRTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.